molecular formula C8H16N2O B1517283 trans-1,3'-Bipyrrolidin-4'-ol CAS No. 960289-59-2

trans-1,3'-Bipyrrolidin-4'-ol

Cat. No.: B1517283
CAS No.: 960289-59-2
M. Wt: 156.23 g/mol
InChI Key: XNAZVRGJPIDDOQ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1,3'-Bipyrrolidin-4'-ol: is a chemical compound with the molecular formula C8H16N2O. It is a cyclic compound featuring two pyrrolidine rings connected in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1,3'-Bipyrrolidin-4'-ol typically involves the cyclization of linear precursors. One common method is the intramolecular cyclization of amino alcohols under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

trans-1,3'-Bipyrrolidin-4'-ol: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can convert the compound into its saturated analogs.

  • Substitution: : Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrrolidine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of pyrrolidin-4-one derivatives.

  • Reduction: : Production of saturated pyrrolidines.

  • Substitution: : Formation of N-alkylated pyrrolidines.

Scientific Research Applications

trans-1,3'-Bipyrrolidin-4'-ol: has several applications in scientific research:

  • Chemistry: : It serves as a building block in the synthesis of complex organic molecules.

  • Biology: : The compound can be used as a ligand in biological studies to investigate protein interactions.

  • Medicine: : It has potential as a lead compound in drug discovery for various therapeutic areas.

  • Industry: : It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which trans-1,3'-Bipyrrolidin-4'-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

trans-1,3'-Bipyrrolidin-4'-ol: is structurally similar to other cyclic compounds like pyrrolidine and piperidine . its trans configuration and the presence of two pyrrolidine rings make it unique. These structural differences can lead to distinct chemical and biological properties compared to its analogs.

Similar Compounds

  • Pyrrolidine

  • Piperidine

  • trans-1,4-Dimethylpiperidine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(3S,4S)-4-pyrrolidin-1-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c11-8-6-9-5-7(8)10-3-1-2-4-10/h7-9,11H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAZVRGJPIDDOQ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H]2CNC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-1,3'-Bipyrrolidin-4'-ol
Reactant of Route 2
Reactant of Route 2
trans-1,3'-Bipyrrolidin-4'-ol
Reactant of Route 3
Reactant of Route 3
trans-1,3'-Bipyrrolidin-4'-ol
Reactant of Route 4
Reactant of Route 4
trans-1,3'-Bipyrrolidin-4'-ol
Reactant of Route 5
Reactant of Route 5
trans-1,3'-Bipyrrolidin-4'-ol
Reactant of Route 6
trans-1,3'-Bipyrrolidin-4'-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.